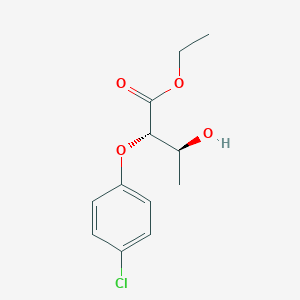
ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of a chlorophenoxy group and a hydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate typically involves the esterification of (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium under reflux conditions.
Major Products Formed
Oxidation: Formation of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-oxobutanoate.
Reduction: Formation of (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Formation of ethyl (2S,3S)-2-(4-substituted phenoxy)-3-hydroxybutanoate.
Scientific Research Applications
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl (2S,3S)-2-(4-bromophenoxy)-3-hydroxybutanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl (2S,3S)-2-(4-fluorophenoxy)-3-hydroxybutanoate: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.
Ethyl (2S,3S)-2-(4-methylphenoxy)-3-hydroxybutanoate: The presence of a methyl group can alter its hydrophobicity and binding affinity to molecular targets.
Properties
CAS No. |
821783-51-1 |
|---|---|
Molecular Formula |
C12H15ClO4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11-/m0/s1 |
InChI Key |
YKDDRVBXECKGDI-KWQFWETISA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
silane](/img/structure/B12526432.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)
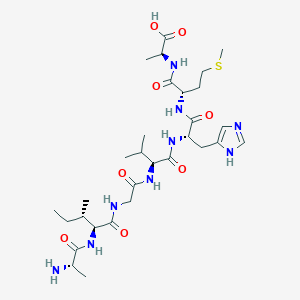
![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
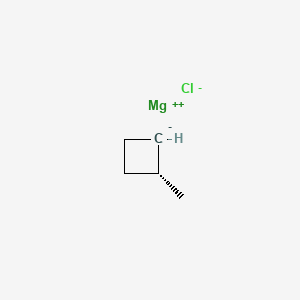
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
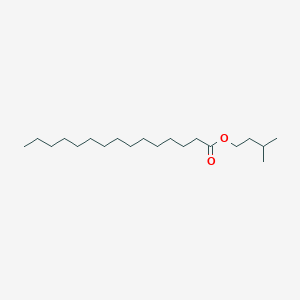

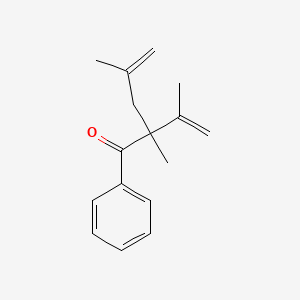
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

